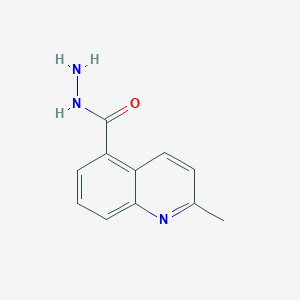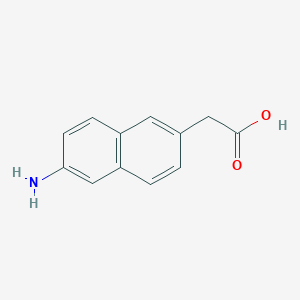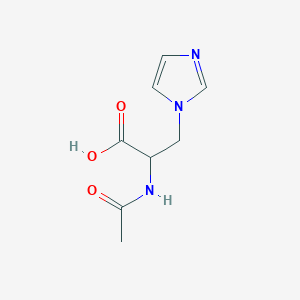![molecular formula C12H12N2O B11900026 3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole CAS No. 62407-05-0](/img/structure/B11900026.png)
3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole is a heterocyclic compound that belongs to the class of chromeno-pyrazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a fused chromene and pyrazole ring system, contributes to its interesting chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole can be achieved through a multi-component reaction involving 4-hydroxycoumarin, 3-methyl-1-phenyl-1H-pyrazol-5-amine, and benzaldehyde. This reaction is typically carried out in the presence of a heterogeneous nanoporous acid catalyst, such as sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H), under mild conditions . The reaction proceeds through a one-pot, three-component procedure, resulting in good yields of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the use of multi-component reactions and heterogeneous catalysts suggests that scalable and environmentally friendly processes could be developed. The use of nanoporous catalysts like SBA-Pr-SO3H offers advantages in terms of catalyst recovery and reuse, making the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding chromeno-pyrazole derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the chromene and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions include various substituted chromeno-pyrazole derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Industry: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with different biological activities.
4,5-Dihydropyrrolo[3,4-c]pyrazol-6(1H)-one: Another fused pyrazole compound with distinct chemical properties and applications.
Uniqueness
3,8-Dimethyl-1,4-dihydrochromeno[4,3-c]pyrazole is unique due to its fused chromene-pyrazole ring system, which imparts specific chemical reactivity and biological activity. This structural feature distinguishes it from other pyrazole derivatives and contributes to its potential as a versatile compound in various scientific and industrial applications.
Properties
CAS No. |
62407-05-0 |
|---|---|
Molecular Formula |
C12H12N2O |
Molecular Weight |
200.24 g/mol |
IUPAC Name |
3,8-dimethyl-2,4-dihydrochromeno[4,3-c]pyrazole |
InChI |
InChI=1S/C12H12N2O/c1-7-3-4-11-9(5-7)12-10(6-15-11)8(2)13-14-12/h3-5H,6H2,1-2H3,(H,13,14) |
InChI Key |
JLTWMADREZSOFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)OCC3=C(NN=C32)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1-Cyclopentyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B11899980.png)

![6-Fluoro-[2,3'-bipyridine]-5'-carbaldehyde](/img/structure/B11899987.png)
![5-Fluoro-[2,3'-bipyridine]-5'-carbonitrile](/img/structure/B11899992.png)
![7-Chloropyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11900003.png)



